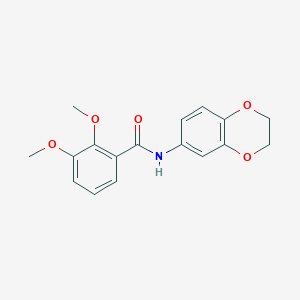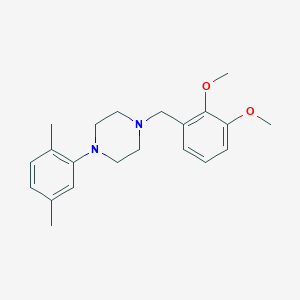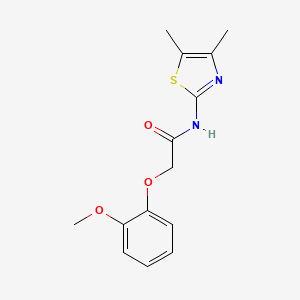![molecular formula C16H18N4O3S B5746601 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that is widely used in scientific research. It is also known as MRS 2179, and its chemical formula is C16H18N4O3S. This compound is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as platelet aggregation, vascular tone, and neurotransmission.
Mechanism of Action
The mechanism of action of 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its binding to the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and other nucleotides. When activated, the P2Y1 receptor stimulates the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate intracellular signaling pathways. By binding to the P2Y1 receptor, 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione blocks the activation of this receptor and inhibits the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione are mainly related to its inhibition of platelet aggregation, reduction of vascular tone, and modulation of neurotransmission. This compound has been shown to inhibit platelet aggregation induced by various agonists such as ADP, collagen, and thrombin. It also reduces vascular tone by inhibiting the vasoconstrictor effects of ATP and other nucleotides. In addition, this compound modulates neurotransmission by inhibiting the release of neurotransmitters such as acetylcholine and noradrenaline.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potency and selectivity towards the P2Y1 receptor. This compound is a highly specific antagonist of this receptor, which allows researchers to study the effects of P2Y1 receptor inhibition without affecting other receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One direction is the development of new P2Y1 receptor antagonists with improved potency, solubility, and pharmacokinetic properties. Another direction is the investigation of the role of the P2Y1 receptor in various diseases such as cancer, inflammation, and autoimmune disorders. Finally, the study of the downstream signaling pathways activated by the P2Y1 receptor and their modulation by P2Y1 receptor antagonists is also an important future direction.
Synthesis Methods
The synthesis of 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. The first step is the protection of the amino group of 1,3,7-trimethylxanthine with tert-butoxycarbonyl (Boc) to give Boc-1,3,7-trimethylxanthine. The second step is the reaction of Boc-1,3,7-trimethylxanthine with 2-methoxybenzyl chloride to give Boc-8-(2-methoxybenzyl)-1,3,7-trimethylxanthine. The third step is the deprotection of the Boc group using trifluoroacetic acid to give 8-(2-methoxybenzyl)-1,3,7-trimethylxanthine. The final step is the reaction of 8-(2-methoxybenzyl)-1,3,7-trimethylxanthine with thioacetic acid to give 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione.
Scientific Research Applications
8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is widely used in scientific research to study the role of the P2Y1 receptor in various physiological processes. It has been shown to inhibit platelet aggregation, reduce vascular tone, and modulate neurotransmission. This compound is also used to study the effects of P2Y1 receptor antagonists on various diseases such as thrombosis, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-12-13(19(2)16(22)20(3)14(12)21)17-15(18)24-9-10-7-5-6-8-11(10)23-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDKVAPHHYVKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC3=CC=CC=C3OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326276 | |
| Record name | 8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
692267-93-9 | |
| Record name | 8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
![ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)




![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)

![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)
